(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone - 2034413-19-7

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Catalog Number: EVT-2799866
CAS Number: 2034413-19-7
Molecular Formula: C18H16F3N5O2S
Molecular Weight: 423.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been determined.

methanone

Compound Description: This compound is a derivative with a 2-methoxy substitution. Its crystal structure analysis revealed a lack of structural relationships with its 4-methyl- and 4-chloro-substituted analogs. [, ] Unlike its analogs, this compound exhibits a gauche torsion angle (-69.6°) in its thiophene ring. This absence of disorder in the thiophene ring allows a carbon atom to participate in an intermolecular C—H⋯O hydrogen bond, creating a C(5) chain graph-set motif.

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

Compound Description: PF-06700841 is a dual JAK1/TYK2 inhibitor currently undergoing Phase II clinical trials (NCT02969018, NCT02958865, NCT03395184, and NCT02974868). It was developed as a potential treatment for autoimmune diseases by targeting cytokine signaling, specifically through the JAK/STAT pathway.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib (LHA510) is a small-molecule VEGFR-2 inhibitor. It was specifically designed for topical ocular delivery as a potential therapy for neovascular age-related macular degeneration. Acrizanib demonstrated potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure following topical ocular administration.

3,3-disubstituted-(8-azabicyclo[3.2.1]octa-8-yl)-[5-(1H-pyrasol-4-yl)-thiophen-3-yl]-methanone

Compound Description: These compounds are a series of 11β-HSD1 inhibitors. These compounds contain a variety of substituents. The invention provides a method for preparing said compounds.

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: This compound is a novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonist that contains a synthetically challenging chiral center. It exhibits robust P2X7 receptor occupancy at low doses in rat with ED50 value of 0.06 mg/kg.

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Compound 35 is a novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonist possessing a chiral center. This compound exhibits robust P2X7 receptor occupancy at low doses in rat, with an ED50 value of 0.07 mg/kg. Compared to its analog, compound 29, compound 35 demonstrates greater solubility and a good tolerability profile in preclinical species, leading to its selection as a clinical candidate for Phase I clinical trials to evaluate its safety and tolerability in healthy human subjects, potentially paving the way for proof-of-concept studies targeting mood disorders.

2-(((4-((1-methyl-1H-tetrazol-5-yl)thio)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13w)

3-Methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: Compound 5 is a pyrimidin-4-one derivative identified as a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. Molecular docking studies revealed a crucial hydrogen bond interaction between compound 5 and the Val-135 residue within the active site of GSK-3β, contributing to its inhibitory activity.

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13h)

Compound Description: 13h is a 2,4,6-trisubstituted pyrimidine derivative containing a benzothiazole moiety. In vitro studies demonstrated its potent antitumor activity, particularly against PC-3 cells, with an IC50 value of 3.82 μmol/L. Notably, 13h exhibited significantly lower toxicity towards normal gastric mucosal epithelial cells (GES-1) compared to the commonly used anticancer drug 5-fluorouracil, suggesting a potentially improved safety profile.

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13i)

Compound Description: 13i, a 2,4,6-trisubstituted pyrimidine derivative featuring a benzothiazole group, demonstrated significant antitumor activity, specifically against PC-3 cells, with an IC50 value of 2.29 μmol/L. Importantly, 13i showed significantly lower toxicity towards normal gastric mucosal epithelial cells (GES-1) than the standard anticancer drug 5-fluorouracil, suggesting a potentially improved safety profile.

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This compound belongs to the pyrazolylpyrimidine derivatives class and exhibited potent herbicidal activity, particularly against Pennisetum alopecuroides L. It displayed the strongest inhibitory activity against the root growth of P. alopecuroides with an IC50 of 1.90 mg L−1.

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This compound, a member of the pyrazolylpyrimidine derivative class, showed strong herbicidal activity, particularly against Pennisetum alopecuroides L. It demonstrated the highest inhibition of chlorophyll levels in P. alopecuroides seedlings with an IC50 of 3.14 mg L−1.

(4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid) (BAY 60-2770)

Compound Description: BAY 60-2770 is a soluble guanylyl cyclase (sGC) activator. Studies show it can reverse sGC degradation and impairment of nitric oxide-mediated responses in the urethra of obese mice. It acts by improving sGC-cGMP signaling and preventing sGC degradation.

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

Compound Description: Pictilisib (GDC-0941) is a phosphatidylinositol 3-kinase (PI3K) inhibitor. Its brain distribution has been studied in the context of glioblastoma multiforme treatment, revealing limited penetration due to its inability to efficiently cross the blood-brain barrier.

5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

Compound Description: GNE-317 is a phosphatidylinositol 3-kinase (PI3K) inhibitor that demonstrates good brain penetration, unlike pictilisib. This characteristic makes it a potentially more suitable candidate for treating brain tumors like glioblastoma multiforme.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation. It exhibits activity against both capsaicin and proton (pH 5) induced activation, classifying it as a group A antagonist.

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: AMG7472 is identified as a potent antagonist of rat TRPV1, displaying activity against both capsaicin and proton (pH 5) induced activation, thus categorized as a group A antagonist.

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is a potent antagonist of rat TRPV1, demonstrating activity against both capsaicin and proton (pH 5) induced activation, classifying it as a group A antagonist.

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: AMG0610 acts as an antagonist of rat TRPV1, specifically inhibiting capsaicin-induced activation but not proton activation (pH 5), classifying it as a group B antagonist.

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (Penoxsulam)

Compound Description: Penoxsulam is an ALS-inhibiting herbicide that effectively controls hydrilla and other submersed aquatic weeds. It works by inhibiting the production of branched-chain amino acids, ultimately leading to plant death.

2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid (Imazamox)

Compound Description: Imazamox is an ALS-inhibiting herbicide used to control hydrilla and other nuisance aquatic plants. Like penoxsulam, it disrupts branched-chain amino acid synthesis, eventually leading to plant death.

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (Bispyribac-sodium)

Compound Description: Bispyribac-sodium is an ALS-inhibiting herbicide recently registered for aquatic use against hydrilla and other aquatic weeds. Similar to penoxsulam and imazamox, it disrupts branched-chain amino acid production, ultimately leading to plant death.

Properties

CAS Number

2034413-19-7

Product Name

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone

Molecular Formula

C18H16F3N5O2S

Molecular Weight

423.41

InChI

InChI=1S/C18H16F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)25-4-6-26(7-5-25)17(27)12-9-13(28-24-12)14-3-2-8-29-14/h2-3,8-10H,4-7H2,1H3

InChI Key

IFIKYFDKRSSAJZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.